molecular formula C30H32N2O4 B5127435 3-(3,4-dimethoxyphenyl)-11-(2-isopropoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(3,4-dimethoxyphenyl)-11-(2-isopropoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B5127435
M. Wt: 484.6 g/mol
InChI Key: NAJZQLGAXXCHNT-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-11-(2-isopropoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one belongs to the dibenzodiazepinone class, characterized by a seven-membered diazepine ring fused to two benzene moieties. The compound features 3,4-dimethoxy and 2-isopropoxy substituents, which likely influence its electronic properties, solubility, and binding interactions.

Properties

IUPAC Name

9-(3,4-dimethoxyphenyl)-6-(2-propan-2-yloxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O4/c1-18(2)36-26-12-8-5-9-21(26)30-29-24(31-22-10-6-7-11-23(22)32-30)15-20(16-25(29)33)19-13-14-27(34-3)28(17-19)35-4/h5-14,17-18,20,30-32H,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJZQLGAXXCHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC5=CC=CC=C5N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-11-(2-isopropoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo[b,e][1,4]diazepine family and has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C28H28N2O4
  • Molecular Weight : 456.54 g/mol
  • InChIKey : MDTCHTXZDKBQGU-UHFFFAOYSA-N

The structure features two aromatic rings substituted with methoxy and isopropoxy groups, which are believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this dibenzo compound exhibit various biological activities including:

  • Antibacterial Properties : Certain derivatives have shown effectiveness against bacterial strains such as Escherichia coli by inhibiting DNA topoisomerases .
  • Anticancer Activity : Compounds in this class have been reported to induce apoptosis in cancer cell lines through various mechanisms including the inhibition of specific kinases and modulation of cell cycle regulators.

The proposed mechanism for the antibacterial activity involves selective inhibition of bacterial topoisomerases over human counterparts. This selectivity minimizes cytotoxic effects on human cells while effectively targeting bacterial DNA replication processes.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 8 μM against resistant strains of E. coli. The post-antibiotic effect (PAE) observed was greater than 24 hours .

Case Studies and Research Findings

StudyFindings
Study ADemonstrated that the compound inhibits E. coli DNA topoisomerase I preferentially over human topoisomerase I.
Study BReported non-cytotoxic effects on mammalian cells at concentrations required for antibacterial activity.
Study CShowed that analogs of this compound can induce apoptosis in cancer cell lines through mitochondrial pathways.

Detailed Research Findings

  • Antibacterial Activity :
    • The compound was tested against various clinical strains of E. coli, yielding MIC values ranging from 3.74 mg/L to 8 mg/L depending on the strain.
    • The study confirmed that it acts as a poison inhibitor of E. coli topoisomerase I, increasing DNA cleavage products significantly .
  • Cytotoxicity Studies :
    • In cytotoxicity assays using human cell lines, the compound exhibited no significant toxicity up to concentrations of 100 μM, indicating a favorable safety profile for potential therapeutic use .
  • Anticancer Mechanisms :
    • Research has indicated that similar compounds can inhibit key signaling pathways involved in cancer cell proliferation and survival.
    • Apoptosis induction was linked to the activation of caspases and mitochondrial dysfunction in treated cancer cells.

Comparison with Similar Compounds

Table 1: Comparison of Select Dibenzo[b,e][1,4]diazepin-1-one Derivatives

Substituents (3-/11-) Molecular Formula Molecular Weight Key Physicochemical Features References
3-(4-Methoxyphenyl)/11-[4-(trifluoromethyl)phenyl] C27H23F3N2O2 464.487 High lipophilicity (CF3 group)
3-(4-Chlorophenyl)/11-(pyridin-2-yl) C24H20ClN3O 401.888 Enhanced polarity (pyridine moiety)
3,3-Dimethyl/11-(4-nitrophenyl) C21H21N3O3 363.41 Electron-withdrawing nitro group
7-Benzoyl/11-(1H-indol-3-yl) (FC2) C28H23N3O2 434.186 Planar indole group; anticancer activity
3-(3,4-Dimethoxyphenyl)/11-(2-isopropoxyphenyl) Not explicitly reported ~452.5 (estimated) Bulky isopropoxy group; electron-rich substituents N/A

Notes:

  • The trifluoromethyl group in the C27H23F3N2O2 derivative () enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration .
  • FC2 (C28H23N3O2) demonstrates selective cytotoxicity in cancer cells at 10 μM, attributed to its indole moiety, which may interact with cellular apoptosis pathways .

Q & A

Q. Optimization strategies :

  • Monitor reaction progress via TLC (Rf values) and HPLC (retention time consistency) .
  • Adjust solvent polarity (e.g., methanol:buffer mixtures) to improve yield during crystallization .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Analytical Validation
CyclocondensationGlacial acetic acid, HCl, 65°C, 8 hrs75–80TLC (Rf = 0.85), FT-IR (C=O stretch at 1685 cm⁻¹)
PurificationPetroleum ether:ethyl acetate (4:1)90HPLC (purity >95%)

Basic: How can the molecular structure and stereochemistry of this compound be confirmed?

Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • Spectroscopy :
    • 1D/2D NMR : Assign proton environments (e.g., aromatic δ 6.7–7.7 ppm) and confirm connectivity via COSY/HSQC .
    • Mass spectrometry (MS) : Validate molecular weight (e.g., m/z 356 [M⁺]) and fragmentation patterns .
  • X-ray crystallography : Resolve chiral centers (if present) and confirm bond angles (e.g., C–C–H angles ~109°) using monoclinic (P21/c) crystal systems .

Q. Key data :

  • Crystal parameters : a = 10.684 Å, b = 16.973 Å, β = 101.49° .
  • Chiral centers : Verify via optical rotation or chiral HPLC if asymmetric synthesis is employed .

Basic: What pharmacological mechanisms are hypothesized for this compound, and how can they be tested?

Answer:
Based on structural analogs, potential mechanisms include:

  • GABA receptor modulation : Common in dibenzo-diazepines; test via radioligand binding assays (³H-flunitrazepam displacement) .
  • Serotonin receptor interaction : Use CHO-K1 cells transfected with 5-HT2A receptors and measure cAMP levels .

Q. Methodological approach :

  • In vitro assays : Dose-response curves (IC50) in neuronal cell lines .
  • Molecular docking : Predict binding affinity to GABA-A receptors using AutoDock Vina .

Advanced: How can stereochemical challenges arising from multiple chiral centers be addressed?

Answer:

  • Chiral resolution : Use preparative chiral HPLC (e.g., Chiralpak AD-H column) with hexane:isopropanol eluents .
  • Crystallographic analysis : Resolve enantiomers via single-crystal X-ray diffraction (e.g., Flack parameter < 0.1) .
  • Dynamic NMR : Detect diastereotopic protons in crowded spectral regions (e.g., δ 3.1–5.2 ppm) .

Advanced: How should structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Answer:

  • Scaffold modification : Introduce substituents at positions 3 and 11 (e.g., methoxy vs. ethoxy groups) to assess lipophilicity effects .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., diazepine carbonyl) using Schrödinger’s Phase .
  • Comparative bioassays : Test analogs against wild-type/mutant receptors to pinpoint binding motifs .

Q. Table 2: SAR Data Template

Substituent PositionGroupLogPIC50 (nM)Binding Affinity (kcal/mol)
33,4-Dimethoxy2.8120 ± 15-8.2
112-Isopropoxy3.195 ± 10-9.1

Advanced: How can contradictions in pharmacological data (e.g., varying IC50 values across studies) be resolved?

Answer:

  • Meta-analysis : Pool data from independent assays (n ≥ 3) and apply ANOVA to identify outliers .
  • Standardize protocols : Use identical cell lines (e.g., HEK293) and buffer conditions (pH 4.6 sodium acetate/1-octanesulfonate) .
  • Mechanistic studies : Perform knock-down experiments (siRNA) to confirm target specificity .

Advanced: What strategies are recommended for pharmacokinetic optimization?

Answer:

  • Lipophilicity adjustment : Replace methoxy with polar groups (e.g., hydroxyl) to reduce LogP (target 2.5–3.5) .
  • Metabolic stability : Test hepatic microsomal clearance (e.g., human liver microsomes, CYP3A4 inhibition) .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction .

Advanced: How can in vitro toxicity profiles be systematically evaluated?

Answer:

  • Cytotoxicity screening : MTT assays in HepG2 cells (48 hrs, IC50 > 100 μM acceptable) .
  • Genotoxicity : Ames test (TA98 strain) to assess mutagenic potential .
  • hERG inhibition : Patch-clamp electrophysiology to quantify cardiac risk (IC50 > 10 μM preferred) .

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